(2E)-N-(4-oxo-2-phenyl-4H-chromen-6-yl)-3-phenylprop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(4-oxo-2-phenylchromen-6-yl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO3/c26-21-16-23(18-9-5-2-6-10-18)28-22-13-12-19(15-20(21)22)25-24(27)14-11-17-7-3-1-4-8-17/h1-16H,(H,25,27)/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLJSNOMUAQEHB-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-N-(4-oxo-2-phenyl-4H-chromen-6-yl)-3-phenylprop-2-enamide, also known by its CAS number 929452-29-9, is a chromone derivative that has garnered attention due to its potential biological activities. Chromones are known for their diverse pharmacological properties, including anticancer, antioxidant, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | CHN O |
| Molecular Weight | 367.4 g/mol |
| Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include substituted phenols and various amines. The process can be optimized for yield and purity using techniques such as chromatography.
Anticancer Activity
Recent studies have demonstrated that derivatives of chromone compounds exhibit significant anticancer properties. For instance, a related study on chromone derivatives showed promising cytotoxic effects against human lung adenocarcinoma (A549) and breast cancer (MCF7) cell lines. The compound displayed an IC value of 22.09 µg/mL against A549 and 6.40 ± 0.26 µg/mL against MCF7 cells, indicating strong potential as an anticancer agent .
Antioxidant Activity
The antioxidant capacity of this compound has also been investigated. In vitro assays demonstrated significant radical scavenging activity through DPPH and hydrogen peroxide scavenging methods. Compounds structurally similar to this derivative have shown IC values comparable to standard antioxidants like ascorbic acid .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific cellular targets:
- Cytotoxicity : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of the mitochondrial pathway.
- Antioxidant Mechanism : It is thought to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Case Studies
A notable case study involved testing various chromone derivatives for their biological activities:
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects on A549 and MCF7 cell lines.
- Results : The compound exhibited significant cytotoxicity with IC values indicating its potential as an effective chemotherapeutic agent.
- Study on Antioxidant Activity :
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Compounds
Key Observations:
Chromene vs. Chromenone Backbone: The target compound has a 4H-chromen-4-one core, whereas compound 4e features a chromen-2-one system. The position of the ketone (4-oxo vs. The 4-oxo group in the target compound may enhance hydrogen-bonding capacity compared to the 2-one in compound 4e.
Substituent Effects: The target compound’s 6-position amide linkage introduces a rigid, planar conjugated system (due to the (2E)-3-phenylprop-2-enamide group). In contrast, compound 4e has a 3-substituted prop-2-enoyl group with a dimethylamino-phenyl substituent, which introduces electron-donating properties. Compound 4e’s dimethylamino group likely increases solubility in polar solvents, whereas the target compound’s phenyl groups may enhance lipophilicity.
Halogenation and Bioactivity :
- The halogenated derivative in includes a chloro-fluorophenyl group, which could improve binding affinity in biological systems (e.g., enzyme inhibition) due to increased electronegativity and steric bulk.
Physicochemical and Spectroscopic Comparisons
Table 2: Experimental Data for Analogues
Key Findings:
- Thermal Stability : Compound 4e has a relatively high melting point (192°C), likely due to strong intermolecular hydrogen bonding from the hydroxyl and carbonyl groups. The target compound’s melting point is unreported but may be lower due to reduced hydrogen-bonding capacity.
- Spectroscopic Signatures : The IR peak at 1712 cm⁻¹ in compound 4e corresponds to the chromen-2-one carbonyl, while the target compound’s 4-oxo group would produce a similar signal. The absence of a hydroxyl group in the target compound simplifies its 1H-NMR profile compared to compound 4e.
Implications of Structural Variations
- Electronic Effects : Electron-withdrawing groups (e.g., 4-oxo in the target compound) may reduce electron density on the chromene ring, affecting reactivity in electrophilic substitution reactions.
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Avoids degradation |
| Reaction Time | 12–18 hrs | Maximizes conversion |
| Solvent | DMF | Enhances solubility |
| Catalyst | Triethylamine | Stabilizes intermediates |
Q. Table 2: Key Bioactivity Findings
| Study | Model System | Key Finding | Reference |
|---|---|---|---|
| Anticancer | MCF-7 cells | IC₅₀ = 12.5 µM (via apoptosis) | |
| Anti-inflammatory | RAW 264.7 macrophages | 50% inhibition of TNF-α at 10 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
